(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide
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Overview
Description
®-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a chiral compound with a cyclopropane ring substituted with two methyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography can be employed.
Amidation: The final step involves the introduction of the carboxamide group. This can be done by reacting the cyclopropane derivative with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups, such as halides or alkoxides, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halides, ethers
Scientific Research Applications
Chemistry: ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the design of new drugs. Its unique structure may impart desirable pharmacological properties, such as increased stability and selectivity for specific targets.
Industry: In the industrial sector, ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and carboxamide group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide: The enantiomer of ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide, with similar chemical properties but different biological activity due to its chirality.
2,2-Dimethylcyclopropane-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group, exhibiting different reactivity and applications.
2,2-Dimethylcyclopropane-1-methanol: Another related compound with a hydroxyl group, used in different synthetic and industrial applications.
Uniqueness: ®-(-)-2,2-Dimethylcyclopropane-1-carboxamide is unique due to its chiral nature and the presence of both a cyclopropane ring and a carboxamide group. These features confer specific reactivity and interactions with biological targets, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(1R)-2,2-dimethylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQRYWKYBZZNT-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]1C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106462-18-4 |
Source
|
Record name | (R)-2,2-Dimethylcyclopropane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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